Technical Monograph: Oxocan-2-one (ζ-Heptalactone)
Technical Monograph: Oxocan-2-one (ζ-Heptalactone)
Molecular Formula: C₇H₁₂O₂ CAS Registry Number: 539-87-7 Systematic Name: Oxocan-2-one Common Synonyms: ζ-Heptalactone, 7-Heptanolactone[1][2][3][4]
Executive Summary & Molecular Architecture
This technical guide analyzes Oxocan-2-one , an 8-membered cyclic ester (lactone). Unlike its ubiquitous 7-membered analog (
For researchers in drug delivery and polymer science, this molecule offers a critical advantage: High Ring Strain Energy (RSE) . The release of this strain during Ring-Opening Polymerization (ROP) provides a potent thermodynamic driving force, facilitating the synthesis of Poly(heptanolactone) (PHL)—a biodegradable polyester with superior thermal properties compared to standard polycaprolactones.
Structural Dynamics: The "Medium Ring" Problem
Oxocan-2-one exists in a high-energy conformation due to Prelog Strain (transannular interaction).
-
Pitzer Strain (Torsional): Inability to achieve perfectly staggered conformations in the C–C bonds.
-
Transannular Strain: Steric repulsion between hydrogen atoms across the ring (C3 and C7 positions).
This instability makes the synthesis of the monomer challenging (entropic penalty of cyclization) but makes the polymer highly favorable (enthalpic gain upon ring opening).
| Property | Value | Context |
| Ring Size | 8-membered | Medium ring (High strain) |
| Boiling Point | ~70°C (5 Torr) | High volatility requires vacuum distillation |
| Density | 0.99 g/cm³ | Similar to water/lipids |
| Solubility | Organic solvents | Soluble in DCM, THF, Toluene |
Synthetic Methodology: Baeyer-Villiger Oxidation
The most robust route to oxocan-2-one is the Baeyer-Villiger (BV) Oxidation of cycloheptanone. While direct cyclization of hydroxy-acids is possible, it suffers from oligomerization. The BV route expands the ring by inserting an oxygen atom.
Reaction Mechanism & Causality
We utilize meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant.
-
Why m-CPBA? It provides a strong electrophilic oxygen source.
-
Why Buffer? The reaction produces m-chlorobenzoic acid as a byproduct. Without a buffer (e.g., NaHCO₃), the acidic environment can catalyze the premature hydrolysis or polymerization of the labile oxocan-2-one monomer.
Validated Protocol
Scale: 50 mmol Cycloheptanone
-
Preparation: Dissolve cycloheptanone (5.61 g, 50 mmol) in dry Dichloromethane (DCM, 200 mL). Chill to 0°C under N₂ atmosphere.
-
Addition: Add NaHCO₃ (6.3 g, 75 mmol) to suspension.
-
Oxidation: Slowly add m-CPBA (12.9 g, 75 mmol, 77% purity) over 30 minutes. Control exotherm to prevent thermal decomposition.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 12 hours.
-
Quenching: Quench with saturated aqueous Na₂SO₃ (destroy excess peroxide).
-
Workup: Wash organic layer with NaHCO₃ (3x) to remove benzoic acid byproduct. Wash with brine, dry over MgSO₄.
-
Purification (Critical): Concentrate in vacuo. Vacuum Distillation (approx. 70°C at 5 Torr) is required to isolate pure monomer from oligomers.
Synthesis Pathway Diagram
Figure 1: Mechanistic pathway of Baeyer-Villiger oxidation transforming cycloheptanone to oxocan-2-one via the Criegee intermediate.
Polymerization: Ring-Opening Polymerization (ROP)
The primary application of oxocan-2-one is the synthesis of Poly(heptanolactone) (PHL) . PHL is a structural analog to Polycaprolactone (PCL) but degrades slower due to increased hydrophobicity (extra -CH₂- group).
Catalyst Selection Strategy
-
Organocatalysis (TBD/DPP): Preferred for biomedical applications to avoid metal contamination.
-
Metal Catalysts (Sn(Oct)₂): Preferred for industrial scale due to robustness.
ROP Protocol (Organocatalytic)
System: Monomer (M) / Initiator (I) / Catalyst (C)
-
Drying: Dry oxocan-2-one over CaH₂ and distill immediately before use. (Moisture kills the chain end).
-
Initiation: In a glovebox, mix Benzyl Alcohol (Initiator) and Oxocan-2-one in Toluene.
-
Catalysis: Add Diphenyl Phosphate (DPP) or TBD (1-5 mol%).
-
Propagation: Stir at RT. The reaction is driven by the release of ring strain (~8-9 kcal/mol).
-
Termination: Quench with Benzoic Acid. Precipitate in cold Methanol.
Polymerization Logic Diagram
Figure 2: Cycle of Organocatalytic Ring-Opening Polymerization (ROP) driven by strain release.
Characterization & Validation
To ensure scientific integrity, the synthesized molecule must be validated against specific spectroscopic signatures.
NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
Distinguishing the monomer from the polymer is critical. The chemical shift of the
| Position | Proton Type | Monomer Shift (δ ppm) | Polymer (PHL) Shift (δ ppm) | Diagnostic Note |
| -CH₂-C=O | 2.45 - 2.55 | 2.30 - 2.35 | Upfield shift in polymer | |
| -CH₂-O- | 4.20 - 4.30 | 4.05 - 4.10 | Adjacent to Oxygen | |
| Bulk CH₂ | Internal | 1.50 - 1.90 | 1.30 - 1.70 | Broad multiplet |
Infrared Spectroscopy (FTIR)
-
Carbonyl Stretch (C=O):
-
Monomer: ~1725–1735 cm⁻¹ (Slightly higher frequency due to ring strain).
-
Polymer: ~1720–1725 cm⁻¹ (Standard ester stretch).
-
References
-
Baeyer-Villiger Oxidation Mechanism
- Renz, M., & Meunier, B. (1999). 100 Years of Baeyer–Villiger Oxidations. European Journal of Organic Chemistry.
-
Polymerization of Heptanolactone
-
Camara Leal, G., et al. (2023).[2] Correction to Crystal Structure of Poly(7-heptalactone). Macromolecules.
-
-
Thermodynamics of Medium Rings
-
PubChem Compound Summary for CID 136352, Oxocan-2-one.[5]
-
-
Organocatalysis in ROP
- Kamber, N. E., et al. (2007).
Sources
- 1. Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: a computational study - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Correction to Crystal Structure of Poly(7-heptalactone) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enzymatic Baeyer–Villiger oxidation of a series of bicyclo[2.2.1]hept-2-en-7-ones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Oxocanone | C7H12O2 | CID 136352 - PubChem [pubchem.ncbi.nlm.nih.gov]
